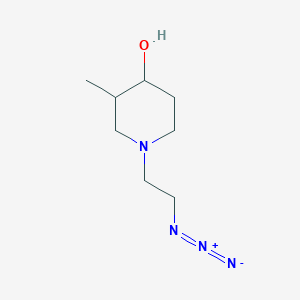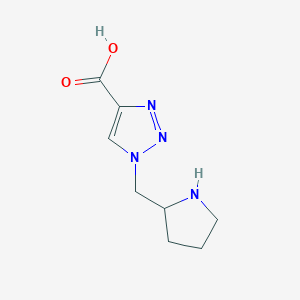
1-(2,6-Difluorobenzyl)azetidin-3-ol
Descripción general
Descripción
Synthesis Analysis
The synthesis of azetidines, including 1-(2,6-Difluorobenzyl)azetidin-3-ol, is an important yet undeveloped research area . A protocol for the diastereoselective synthesis of 2,3-disubstituted 1-arylazetidines via NaBH4 promoted reduction of C-3 functionalized azetidin-2-ones has been developed . A process for the preparation of 1-benzylazetidin-3-ol involves the cyclization of N-benzyl-3-amino-1-chloro-propan-2-ol, in solution in triethylamine .Aplicaciones Científicas De Investigación
Synthesis of Derivatives for Drug Design : The synthesis of 3-Aryl-3-sulfanyl azetidines from azetidine-3-ols, including 1-(2,6-Difluorobenzyl)azetidin-3-ol, has been achieved using a mild Fe-catalyzed thiol alkylation. These azetidine sulfides demonstrate potential for incorporation in drug discovery programs (Dubois et al., 2019).
Structural Analysis : The crystal and molecular structure of related compounds like 1-(Diphenylmethyl)azetidin-3-ol, a compound structurally similar to 1-(2,6-Difluorobenzyl)azetidin-3-ol, has been studied, revealing insights into the molecular conformation and intermolecular interactions, which are crucial for understanding the chemical behavior of these compounds (Ramakumar et al., 1977).
Antibacterial Properties : Research on azetidinylquinolones has shown that modifications of the azetidine ring, like those in 1-(2,6-Difluorobenzyl)azetidin-3-ol, can lead to compounds with significant antibacterial activity. This demonstrates the potential of such compounds in developing new antibiotics (Frigola et al., 1995).
Development of Novel Synthetic Routes : Studies have shown the transformation of related azetidin-2-ones into different organic compounds, illustrating the versatility of azetidine derivatives in synthetic organic chemistry (Mollet et al., 2011).
Enzyme Inhibitor Synthesis : Azetidinones, related to 1-(2,6-Difluorobenzyl)azetidin-3-ol, have been synthesized and evaluated as potential enzyme inhibitors. This highlights the role of such compounds in the development of new therapeutic agents (Beauve et al., 1999).
Synthesis of Novel Antibiotics : The synthesis of azetidinone antibiotics has been explored, demonstrating the importance of azetidine derivatives in the development of new antibacterial agents. This research can guide the use of 1-(2,6-Difluorobenzyl)azetidin-3-ol in similar contexts (Lammert & Kukolja, 1975).
Propiedades
IUPAC Name |
1-[(2,6-difluorophenyl)methyl]azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO/c11-9-2-1-3-10(12)8(9)6-13-4-7(14)5-13/h1-3,7,14H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAIGTPNFLAQNTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=C(C=CC=C2F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Difluorobenzyl)azetidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[4-Fluoro-1-(propan-2-yl)piperidin-4-yl]methanamine](/img/structure/B1475334.png)










